molecular formula C11H17BN2O2S B13642908 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole

Cat. No.: B13642908
M. Wt: 252.15 g/mol
InChI Key: IKIVSELNTNGWBY-VOTSOKGWSA-N
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Description

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole is an organic compound that features a thiadiazole ring substituted with a methyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazide and an appropriate aldehyde or ketone.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where a halogenated thiadiazole derivative reacts with a vinylboronic acid or ester in the presence of a palladium catalyst.

    Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Moiety: This step involves the borylation of the vinyl group using a reagent such as pinacolborane in the presence of a suitable catalyst.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the vinyl group or the thiadiazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring or the vinyl group are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or copper, and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds.

Scientific Research Applications

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: It can be employed in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s boron-containing moiety can form stable complexes with various biomolecules, influencing their activity and function. Additionally, the thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole is unique due to the presence of both a thiadiazole ring and a boron-containing moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the vinyl group further enhances its reactivity and potential for functionalization.

Properties

Molecular Formula

C11H17BN2O2S

Molecular Weight

252.15 g/mol

IUPAC Name

4-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]thiadiazole

InChI

InChI=1S/C11H17BN2O2S/c1-8-9(17-14-13-8)6-7-12-15-10(2,3)11(4,5)16-12/h6-7H,1-5H3/b7-6+

InChI Key

IKIVSELNTNGWBY-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(N=NS2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=C(N=NS2)C

Origin of Product

United States

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